molecular formula C16H19NO5 B11503938 3-Furan-2-yl-3-(5-methyl-1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid

3-Furan-2-yl-3-(5-methyl-1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid

Cat. No.: B11503938
M. Wt: 305.32 g/mol
InChI Key: WWVINSFHAZLOQY-UHFFFAOYSA-N
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Description

3-Furan-2-yl-3-(5-methyl-1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid is an organic compound that features a furan ring, a propionic acid moiety, and an isoindoline derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furan-2-yl-3-(5-methyl-1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Propionic Acid Moiety: This can be achieved through alkylation or acylation reactions.

    Synthesis of the Isoindoline Derivative: The isoindoline structure can be synthesized through reduction and cyclization of phthalimide derivatives.

    Coupling Reactions: The final step would involve coupling the furan ring with the isoindoline derivative and the propionic acid moiety under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoindoline moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline derivative.

    Substitution: Substitution reactions might occur at the furan ring or the propionic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might involve reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Furan-2-yl-3-(5-methyl-1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Furan-2-yl-3-(5-methyl-1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid would depend on its specific biological target. Potential mechanisms could involve:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Interaction with Receptors: Modulation of receptor signaling pathways.

    Alteration of Cellular Processes: Impact on cellular metabolism or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Furan-2-yl-propionic acid: Lacks the isoindoline derivative.

    5-Methyl-1,3-dioxo-octahydro-isoindoline: Lacks the furan ring and propionic acid moiety.

    Isoindoline derivatives: Various compounds with similar core structures but different substituents.

Uniqueness

The unique combination of the furan ring, isoindoline derivative, and propionic acid moiety in 3-Furan-2-yl-3-(5-methyl-1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

3-(furan-2-yl)-3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoic acid

InChI

InChI=1S/C16H19NO5/c1-9-4-5-10-11(7-9)16(21)17(15(10)20)12(8-14(18)19)13-3-2-6-22-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,18,19)

InChI Key

WWVINSFHAZLOQY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C(CC(=O)O)C3=CC=CO3

Origin of Product

United States

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